

Validating the Structure of 3-Cyclopropyl-3-oxopropanenitrile: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 3-Cyclopropyl-3-oxopropanenitrile

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For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of spectroscopic data to validate the structure of **3-Cyclopropyl-3-oxopropanenitrile**, a versatile building block in medicinal chemistry. By examining predicted and experimental data alongside analogous compounds, we offer a comprehensive approach to its structural elucidation.

The precise arrangement of atoms within **3-Cyclopropyl-3-oxopropanenitrile** dictates its reactivity and suitability for synthesizing novel pharmaceutical agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, allowing for confident structural assignment.

Spectroscopic Data Summary

To facilitate a clear comparison, the available spectroscopic data for **3-Cyclopropyl-3-oxopropanenitrile** and the related compound, Cyclopropyl Methyl Ketone, are summarized below. The inclusion of a structurally similar compound provides a valuable reference for interpreting the spectral features of the target molecule.

Spectroscopic Data	3-Cyclopropyl-3-oxopropanenitrile (Predicted/Experimental)	Cyclopropyl Methyl Ketone (Reference)
^1H NMR (CDCl_3 , δ ppm)	3.64 (s, 2H, $-\text{CH}_2-$), 2.06-2.15 (m, 1H, $-\text{CH}-$), 1.18-1.25 (m, 2H, $-\text{CH}_2-$), 1.05-1.15 (m, 2H, $-\text{CH}_2-$)[1]	Data not explicitly found in search results, but would be expected to show a singlet for the methyl protons and multiplets for the cyclopropyl protons.
^{13}C NMR (CDCl_3 , δ ppm)	Experimental data not found in search results.	Data not explicitly found in search results, but would be expected to show a carbonyl signal (>200 ppm), a methyl signal, and signals for the cyclopropyl carbons.
IR (cm^{-1})	Transmission IR spectrum available, characteristic peaks for $\text{C}\equiv\text{N}$ (nitrile) and $\text{C}=\text{O}$ (ketone) are expected.[2]	Data not explicitly found in search results, but a strong $\text{C}=\text{O}$ stretch would be a key feature.
Mass Spectrometry (MS)	Molecular Weight: 109.13 g/mol [3]	Molecular Weight: 84.12 g/mol

Interpretation and Structural Validation

The predicted ^1H NMR spectrum of **3-Cyclopropyl-3-oxopropanenitrile** aligns well with its proposed structure. The singlet at 3.64 ppm corresponds to the two protons of the methylene group adjacent to the nitrile. The multiplet between 2.06-2.15 ppm is characteristic of the single proton on the cyclopropyl ring that is also adjacent to the carbonyl group. The remaining two multiplets for the other cyclopropyl protons are also consistent with the structure.

While experimental ^{13}C NMR data was not readily available in the conducted search, the structure would be expected to show distinct signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the carbons of the cyclopropyl ring.

The availability of a transmission IR spectrum allows for the identification of key functional groups. A sharp absorption band characteristic of a nitrile ($\text{C}\equiv\text{N}$) stretch and a strong absorption for the carbonyl ($\text{C}=\text{O}$) stretch would be definitive indicators of the 3-oxo-propanenitrile moiety.

Mass spectrometry confirms the molecular weight of the compound to be 109.13 g/mol, which is consistent with the molecular formula $\text{C}_6\text{H}_7\text{NO}$.^[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy:

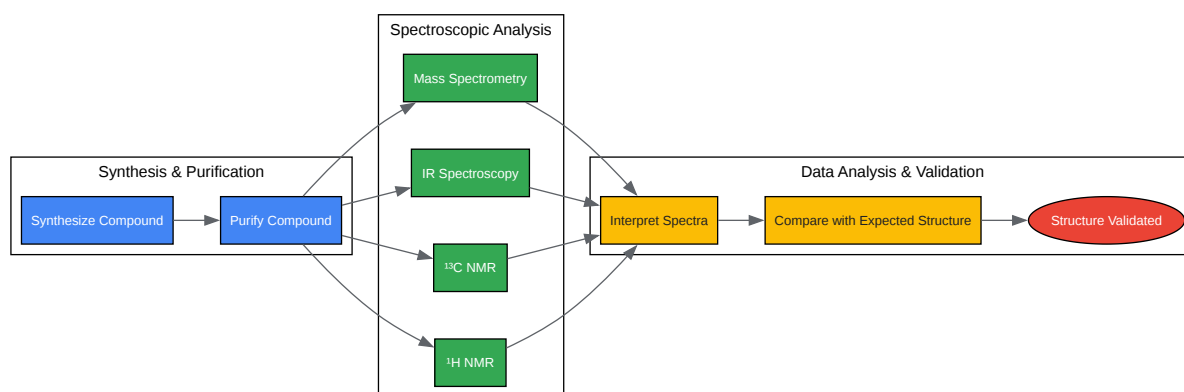
- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Ionize the sample using an appropriate method (e.g., electron ionization - EI, or electrospray ionization - ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z).
- **Detection:** Detect the ions to generate a mass spectrum.

Workflow for Spectroscopic Structure Validation

The following diagram illustrates the logical workflow for validating a chemical structure using spectroscopic methods.



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Caption: Workflow for the validation of a chemical structure using multiple spectroscopic techniques.

Conclusion

The combined analysis of predicted ^1H NMR data, the availability of an IR spectrum, and the confirmed molecular weight from mass spectrometry provides strong evidence for the structure of **3-Cyclopropyl-3-oxopropanenitrile**. For unequivocal validation, obtaining and analyzing the experimental ^{13}C NMR and a detailed IR spectrum are recommended next steps. This guide serves as a foundational resource for researchers utilizing this important chemical intermediate, ensuring confidence in its structural integrity for downstream applications in drug discovery and development.

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